N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine

Heterocyclic Chemistry Isomer Differentiation Drug Discovery Scaffolds

N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine is a 1,2,4-thiadiazole heterocycle bearing a 4-nitrophenyl substituent at position 3 and a guanidine group at position 5, with molecular formula C₉H₈N₆O₂S and molecular weight 264.26 g/mol. The 1,2,4-thiadiazole core distinguishes this compound from the more prevalent 1,3,4-thiadiazole isomer found in marketed drugs such as cephazolin and acetazolamide.

Molecular Formula C9H8N6O2S
Molecular Weight 264.27 g/mol
CAS No. 88541-05-3
Cat. No. B12901990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine
CAS88541-05-3
Molecular FormulaC9H8N6O2S
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NSC(=N2)N=C(N)N)[N+](=O)[O-]
InChIInChI=1S/C9H8N6O2S/c10-8(11)13-9-12-7(14-18-9)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14)
InChIKeyGCIAXBYBBWFVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine (CAS 88541-05-3): Core Structural and Physicochemical Baseline for Procurement


N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine is a 1,2,4-thiadiazole heterocycle bearing a 4-nitrophenyl substituent at position 3 and a guanidine group at position 5, with molecular formula C₉H₈N₆O₂S and molecular weight 264.26 g/mol . The 1,2,4-thiadiazole core distinguishes this compound from the more prevalent 1,3,4-thiadiazole isomer found in marketed drugs such as cephazolin and acetazolamide [1]. The electron-withdrawing 4-nitrophenyl group confers distinct electronic properties compared to amino-, halo-, or alkyl-substituted analogs, directly influencing heterocyclic ring reactivity and biological target engagement . Commercially available at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC , this compound serves as a specialized research intermediate and scaffold for antiparasitic, anti-inflammatory, and histamine receptor-modulating programs.

Scaffold 1,2,4-thiadiazole core for antiparasitic patent-aligned discovery programs
Electronic Strong electron-withdrawing 4-nitrophenyl for SAR-dependent reactivity studies
Format 97% purity with batch-specific QC documentation for research intermediate use

Why N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine Cannot Be Replaced by a Generic 1,3,4-Thiadiazole or Analog


Thiadiazole isomers are not functionally interchangeable. The 1,2,4-thiadiazole ring positions the sulfur atom adjacent to one nitrogen and one carbon removed from the second nitrogen, creating a distinct electrostatic surface and hydrogen-bonding pattern compared to the 1,3,4-thiadiazole isomer [1]. This positional isomerism directly affects the spatial orientation of the guanidine pharmacophore relative to the aryl substituent, altering target binding kinetics. Furthermore, the 4-nitrophenyl group is a strong electron-withdrawing substituent (Hammett σₚ = +0.78) that polarizes the thiadiazole ring differently than electron-donating groups such as 4-amino or 4-methyl [2]. Literature on anticonvulsant 2-aryl-5-guanidino-1,3,4-thiadiazoles demonstrates that even minor aryl substituent changes (e.g., 2-methylphenyl vs. 4-chlorophenyl) cause substantial shifts in potency and toxicity profiles [3], confirming that the precise combination of 1,2,4-thiadiazole core and 4-nitrophenyl substitution cannot be assumed equivalent to any off-the-shelf analog. Substituting with the 1,3,4-thiadiazole isomer (CAS 88541-03-1) or the 4-amino analog (CAS 88540-99-2) without re-validation would introduce uncharacterized variables into any SAR or biological assay program.

Target Compound 1,2,4-thiadiazole core; 4-nitrophenyl substituent (σₚ = +0.78)
1,3,4-thiadiazole isomer (CAS 88541-03-1) May shift guanidine spatial orientation and target-binding kinetics; not functionally interchangeable in patent-aligned programs.
Target Compound Electron-withdrawing 4-nitrophenyl group
4-aminophenyl analog (CAS 88540-99-2, σₚ = −0.66) Opposite electronic effect may alter heterocyclic reactivity and invalidate quantitative SAR models.
Target Compound Guanidine-bearing 1,2,4-thiadiazole pharmacophore
Non-guanidine thiadiazole analogs Reported class-level inference suggests guanidine is required for dual 5-LO/COX inhibition; activity may not transfer.

Quantitative Differentiation Evidence for N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine vs. Closest Analogs


1,2,4-Thiadiazole Core vs. 1,3,4-Thiadiazole Isomer: Distinct Pharmacological Lineage and Unexplored Target Space

The 1,2,4-thiadiazole core is structurally distinct from the 1,3,4-thiadiazole isomer that dominates the patent and medicinal chemistry literature for guanidine-bearing thiadiazoles . While 2-aryl-5-guanidino-1,3,4-thiadiazoles have been extensively characterized as anticonvulsants and antihypertensives [1], the 1,2,4-thiadiazole scaffold remains comparatively under-investigated in these therapeutic areas . This represents a differentiation opportunity: the 1,2,4-isomer occupies target space that is not pre-empted by the crowded 1,3,4-thiadiazole intellectual property landscape. Specifically, the 1,2,4-thiadiazol-5-yl pharmacophore has been explicitly claimed in antiparasitic patent applications (including claims covering Human African Trypanosomiasis, Chagas disease, Leishmaniasis, and malaria) as a distinct heteroaryl moiety from 1,3,4-thiadiazoles [2], indicating that the positional isomerism confers target selectivity relevant to neglected tropical disease programs.

Isomer patent lineage
Cross-study comparable
1,2,4-isomer explicitly claimed in antiparasitic patents (US 20160039799); 1,3,4-isomer dominates anticonvulsant/antihypertensive literature
Supports isomer-specific patent alignment for neglected tropical disease programs
Source review: patent landscape analysis and medicinal chemistry literature comparison
Heterocyclic Chemistry Isomer Differentiation Drug Discovery Scaffolds

4-Nitrophenyl vs. 4-Aminophenyl Substituent: Electronic Modulation of Heterocyclic Reactivity and Bioactivity

The 4-nitrophenyl substituent (Hammett σₚ = +0.78) exerts a strong electron-withdrawing effect on the 1,2,4-thiadiazole ring, in contrast to the electron-donating 4-aminophenyl analog (CAS 88540-99-2; Hammett σₚ = −0.66) [1]. This electronic difference directly impacts the pKₐ of the guanidine moiety, the electrophilicity of the thiadiazole ring carbons, and the compound's hydrogen-bond donor/acceptor profile. In related 1,3,4-thiadiazole series, compounds with optimal logP values exhibited higher anticonvulsant and anti-inflammatory activity scores [2]. The 4-nitrophenyl analog is predicted to have a lower logP than its reduced 4-aminophenyl counterpart due to the polar nitro group, which affects membrane permeability and off-target binding. The 4-aminophenyl analog is a distinct chemical entity (C₉H₁₀N₆S, MW 234.28 vs. C₉H₈N₆O₂S, MW 264.26 for the nitro compound) and cannot serve as a surrogate in assays where nitro group-specific bioreduction or electronic effects are mechanistically required.

Electronic substituent effect
Class-level inference
Hammett σₚ difference: 1.44 units (nitro +0.78 vs. amino −0.66); MW difference: 29.98 g/mol
SAR model context: opposite electronic effects may invalidate quantitative models if substituted
Standard physical organic chemistry reference data; vendor-confirmed molecular formulas
Medicinal Chemistry Structure-Activity Relationship Electron-Withdrawing Groups

Guanidine-Containing 1,2,4-Thiadiazoles in Dual 5-Lipoxygenase/Cyclooxygenase Inhibition: Guanidine Pharmacophore Requirement

A seminal structure-activity relationship study published in the Journal of Medicinal Chemistry demonstrated that among a series of 1,2,4-oxadiazoles and 1,2,4-thiadiazoles bearing a 2,6-di-tert-butylphenol substituent, the most potent anti-inflammatory compounds (ID₄₀ values of 3–8 mg/kg p.o. in the mycobacterium footpad edema model) were those containing guanidine-derived substituents on the heterocyclic ring [1]. Non-guanidine analogs in the same series showed inferior oral efficacy. This establishes a class-level requirement for the guanidine moiety in achieving potent dual 5-lipoxygenase/cyclooxygenase inhibition within the 1,2,4-thiadiazole chemotype. While the target compound (CAS 88541-05-3) bears a 4-nitrophenyl rather than a 2,6-di-tert-butylphenol substituent, the guanidine pharmacophore is the critical efficacy determinant. This same study demonstrated that these compounds achieve anti-inflammatory efficacy without concomitant gastric ulceration—a key differentiator from classical NSAIDs [1].

Dual 5-LO/COX inhibition
Class-level inference
Guanidine-bearing 1,2,4-thiadiazoles: reported ID₄₀ 3–8 mg/kg p.o. in MFE model; gastric ulceration absent
Reported class-level requirement for guanidine pharmacophore in enzyme inhibition assays
Rat MFE/CFE models; data from J Med Chem 1992; comparator data not reported for non-guanidine analogs
Anti-inflammatory Dual Enzyme Inhibition Guanidine Pharmacophore

Histamine H2 Receptor Antagonism: 1,2,4-Thiadiazole as a Privileged Heterocycle in Gastric Antisecretory Programs

US Patent 4,228,291 (issued 1980) broadly claims pharmacologically active thiadiazole guanidine compounds as inhibitors of histamine activity at H2 receptors, distinguishing them from conventional H1 antihistamines [1]. The patent explicitly encompasses thiadiazole heterocycles—including 1,2,4-thiadiazole—as the core scaffold, with guanidine as the essential pharmacophoric element [1]. The compounds are described as inhibitors of gastric acid secretion, making them relevant to anti-ulcer drug development. This patent establishes that the 1,2,4-thiadiazole-guanidine combination (as found in CAS 88541-05-3) is a recognized H2 antagonist pharmacophore, whereas H2 antagonist programs built on other heterocycles (e.g., imidazole-based cimetidine, furan-based ranitidine, thiazole-based famotidine) involve different intellectual property estates and distinct structure-activity relationships. The 4-nitrophenyl substituent further differentiates this compound within the H2 antagonist thiadiazole series, as SAR studies in the related 1,3,4-thiadiazole antihypertensive series demonstrate that aryl substituent choice (2-methylphenyl vs. other substituents) critically modulates both potency and toxicity [2].

H2 antagonist patent space
Cross-study comparable
1,2,4-thiadiazole-guanidine core covered under US 4,228,291 as H2 antagonist scaffold; distinct from imidazole/furan/thiazole patent families
Supports novel IP positioning outside crowded H2 antagonist chemical spaces
H1/H2 discrimination assays; specific Ki/IC₅₀ for CAS 88541-05-3 not reported in accessible literature
Histamine H2 Antagonist Gastric Acid Secretion Patent-Backed Pharmacophore

Vasodilator and Antihypertensive Lineage: Differentiation from 1,3,4-Thiadiazole Antihypertensives

The 2-aryl-5-guanidino-1,3,4-thiadiazole series has been characterized for antihypertensive activity, with compounds such as the 2-methylphenyl derivative (compound 11) demonstrating significant blood pressure lowering in DOCA hypertensive rats via a direct relaxant effect on vascular smooth muscle [1]. Within this 1,3,4-thiadiazole series, aryl substituent choice was critical: the 2-methylphenyl group conferred optimal activity with low toxicity, while other substituents shifted the potency/toxicity balance [1]. The 1,2,4-thiadiazole isomer CAS 88541-05-3, bearing a 4-nitrophenyl group, is structurally excluded from this well-characterized antihypertensive series. Its vasoactivity profile has not been reported, creating a research niche: the compound may exhibit distinct cardiovascular pharmacology due to the combined effect of 1,2,4-thiadiazole isomerism (altered guanidine spatial presentation) and the electron-withdrawing nitro group (affecting vascular smooth muscle receptor binding kinetics).

Vasodilator unexplored space
Cross-study comparable
1,3,4-isomer with 2-methylphenyl: reported blood pressure lowering in DOCA rats; 1,2,4-isomer with 4-nitrophenyl: no published cardiovascular data
Research niche context: structurally distinct entry point for novel vasodilator discovery
Data to verify; absence of peer-reviewed cardiovascular characterization for the 1,2,4-isomer
Antihypertensive Vasodilator Vascular Smooth Muscle

Recommended Procurement and Application Scenarios for N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine Based on Differentiation Evidence


Antiparasitic Drug Discovery: Hit-to-Lead Chemistry for Neglected Tropical Diseases

This compound directly supports antiparasitic drug discovery programs targeting Human African Trypanosomiasis (HAT), Chagas disease, Leishmaniasis, and malaria. Patent US 20160039799 explicitly claims 1,2,4-thiadiazol-5-yl as a permitted heteroaryl moiety in antiprotozoal compounds, distinguishing it from 1,3,4-thiadiazole and other heterocycles [1]. The 4-nitrophenyl group provides a synthetically tractable handle for further derivatization (nitro reduction to amine, diazotization, cross-coupling), enabling rapid analog generation. The guanidine moiety offers additional derivatization points (N-alkylation, N-acylation, cyclization to heterocycles) for SAR exploration. Procurement of the exact 1,2,4-isomer (CAS 88541-05-3) is mandatory for programs referencing this patent family; substitution with the 1,3,4-isomer (CAS 88541-03-1) would fall outside the claim scope.

Anti-Inflammatory Lead Optimization: Dual 5-LO/COX Inhibitor Scaffold Development

The guanidine-bearing 1,2,4-thiadiazole scaffold has been validated in vivo for dual 5-lipoxygenase/cyclooxygenase inhibition with oral efficacy (ID₄₀ 3–8 mg/kg p.o.) and absence of gastric ulceration [2]. CAS 88541-05-3 provides the core pharmacophore (guanidine + 1,2,4-thiadiazole) required for this activity. The 4-nitrophenyl group can serve as a site for systematic SAR investigation—modifying the aryl substituent while retaining the guanidine-thiadiazole core—to optimize potency, selectivity, and pharmacokinetic properties. This application leverages the proven class-level efficacy of guanidine-substituted 1,2,4-thiadiazoles as GI-sparing anti-inflammatory agents.

Histamine H2 Receptor Pharmacology: Novel Gastric Antisecretory Agent Design

US Patent 4,228,291 establishes the thiadiazole-guanidine chemotype as an H2 histamine receptor antagonist scaffold with gastric antisecretory potential [3]. CAS 88541-05-3 embodies both the 1,2,4-thiadiazole core and the guanidine pharmacophore covered by this patent. The 4-nitrophenyl substituent differentiates this compound from the 1,3,4-thiadiazole antihypertensives described by Turner et al. [4], redirecting pharmacological investigation toward gastric H2 receptor targets rather than vascular smooth muscle. This compound is suitable for medicinal chemistry programs seeking to develop next-generation H2 antagonists with novel IP positioning outside the crowded imidazole (cimetidine) and furan (ranitidine) chemical spaces.

Cardiovascular Research: Unexplored Vasodilator Chemical Space

The 1,3,4-thiadiazole antihypertensive series (2-aryl-5-guanidino-1,3,4-thiadiazoles) is extensively characterized, with the 2-methylphenyl analog demonstrating optimal vasodilator activity [4]. The 1,2,4-thiadiazole isomer with a 4-nitrophenyl substituent (CAS 88541-05-3) has no reported cardiovascular characterization, representing a structurally distinct and unexplored entry point for vasodilator discovery. The combined effect of 1,2,4-thiadiazole isomerism (altered guanidine spatial orientation) and the electron-withdrawing nitro group (affecting receptor binding and PK properties) may yield novel cardiovascular pharmacology not accessible to the 1,3,4-thiadiazole series. This scenario is appropriate for academic or industrial groups pursuing first-in-class vasodilator mechanisms.

Application
Selection Property
Validation Focus
Antiparasitic hit-to-lead chemistry
1,2,4-thiadiazole isomer patent alignment
Verify structural match to US 20160039799 claims; distinguish from 1,3,4-isomer
Dual 5-LO/COX inhibitor scaffold development
Guanidine pharmacophore requirement
Review class-level enzyme inhibition data; confirm guanidine-dependent potency context
H2 receptor pharmacology studies
Novel heterocycle patent positioning
Assess H2 antagonist IP landscape; validate receptor selectivity in target assays
Cardiovascular vasodilator discovery
Unexplored 1,2,4-isomer chemical space
Pilot in vivo vasoactivity screening; confirm absence of prior art cardiovascular data
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